molecular formula C13H10N2 B3144671 4-Amino-[1,1'-biphenyl]-3-carbonitrile CAS No. 55675-86-0

4-Amino-[1,1'-biphenyl]-3-carbonitrile

Cat. No. B3144671
CAS RN: 55675-86-0
M. Wt: 194.23 g/mol
InChI Key: KLVYCVRFSVGOAT-UHFFFAOYSA-N
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Description

“4-Amino-[1,1’-biphenyl]-3-carbonitrile” is a chemical compound with the molecular formula C12H11N . It is also known by several synonyms such as 4-Amino-1,1’-biphenyl, 4-aminobiphenyl, p-aminobiphenyl, 4-aminodiphenyl, para-aminodiphenyl, biphenyl-4-ylamine, (1,1’-biphenyl-4-yl)amine, 4-biphenylamine, para-biphenylamine, 4-biphenylylamine, 4-phenyl-aniline, para-phenylaniline, 4-phenylbenzenamine, para-xenylamine, xenylamine . It appears as leaflets from alcohol or water, and is a colorless to tan crystalline solid that turns purple on exposure to air .


Molecular Structure Analysis

The molecular weight of “4-Amino-[1,1’-biphenyl]-3-carbonitrile” is 169.2224 . The IUPAC Standard InChI is InChI=1S/C12H11N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,13H2 . The 3D structure of the compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

While specific chemical reactions involving “4-Amino-[1,1’-biphenyl]-3-carbonitrile” are not available, it’s important to note that COFs are synthesized through a limited number of organic reactions . These include boronic acid trimerization, boronate ester formation, Schiff base reaction, and nitrile trimerization .


Physical And Chemical Properties Analysis

“4-Amino-[1,1’-biphenyl]-3-carbonitrile” has a boiling point of 302°C and a melting point of 53°C . It is slightly soluble in cold water but readily soluble in hot water, acetone, chloroform, diethyl ether, and ethanol . The octanol/water partition coefficient is log P, 2.80 .

Scientific Research Applications

Amino-1,2,4-Triazoles in Fine Organic Synthesis

Amino-1,2,4-triazoles serve as raw materials in the fine organic synthesis industry, used in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their utility extends to analytical reagents, flotation reagents, and the production of heat-resistant polymers and ionic liquids, highlighting their role in applied sciences, biotechnology, energy, and chemistry (Nazarov et al., 2021).

Spin Label Amino Acid TOAC in Peptide Studies

The spin label amino acid TOAC has been incorporated into peptides to analyze backbone dynamics and peptide secondary structure using various physical techniques, including EPR spectroscopy and NMR. Its applications in studying peptide-protein and peptide-nucleic acid interactions suggest potential for 4-Amino-[1,1'-biphenyl]-3-carbonitrile in biochemical research (Schreier et al., 2012).

Metathesis Reactions in Synthesis of β-Amino Acid Derivatives

Metathesis reactions, including ring-opening and ring-closing metathesis, are extensively used for synthesizing cyclic β-amino acids, indicating the utility of 4-Amino-[1,1'-biphenyl]-3-carbonitrile in medicinal chemistry and drug research. This showcases the importance of such compounds in creating new types of molecular entities (Kiss et al., 2018).

Biodegradation of Aromatic Compounds

Research on the biodegradation of aromatic compounds by Escherichia coli presents a potential application area for 4-Amino-[1,1'-biphenyl]-3-carbonitrile in environmental biotechnology. Understanding the catabolism of aromatic compounds could lead to the development of bioremediation strategies or the production of value-added products from waste materials (Díaz et al., 2001).

Phosphonic Acid in Various Applications

The phosphonic acid group, structurally similar to the phosphate moiety, is utilized in many applications, including drug design, surface functionalization, and as a component in supramolecular materials. This suggests potential research avenues for compounds like 4-Amino-[1,1'-biphenyl]-3-carbonitrile in the design of new materials or pharmaceuticals (Sevrain et al., 2017).

Safety And Hazards

Acute inhalation exposure to 4-aminobiphenyl produces headaches, lethargy, cyanosis, urinary burning, and hematuria (the presence of blood in urine) in humans . It is a known human bladder carcinogen and animal studies have reported an increase in bladder and liver tumors from oral exposure . The International Agency for Research on Cancer (IARC) has classified 4-aminobiphenyl as a Group 1 carcinogen, meaning the agent is carcinogenic to humans .

properties

IUPAC Name

2-amino-5-phenylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c14-9-12-8-11(6-7-13(12)15)10-4-2-1-3-5-10/h1-8H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVYCVRFSVGOAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-[1,1'-biphenyl]-3-carbonitrile

Synthesis routes and methods

Procedure details

A mixture of 2-amino-5-bromo-benzonitrile (4.0 g, 0.0203 mole) in 55 mL of dioxane was treated with sodium carbonate (7.1 g) in 55 mL of water, phenyl boronic acid (2.72 g, 0.0223 mole), and tetrakistriphenylphosphine palladium (0) (0.235 g). the mixture was heated to 100° C. with stirring under an atmosphere of argon for 3 h., cooled to room temperature, poured into ethyl acetate, washed with 1M HCl, then brine, dried, evaporated and purified by chromatography to give 2.91 g of 4-amino-biphenyl-3-carbonitrile as a yellow solid.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step Two
Quantity
2.72 g
Type
reactant
Reaction Step Two
[Compound]
Name
tetrakistriphenylphosphine palladium (0)
Quantity
0.235 g
Type
reactant
Reaction Step Two
Name
Quantity
55 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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